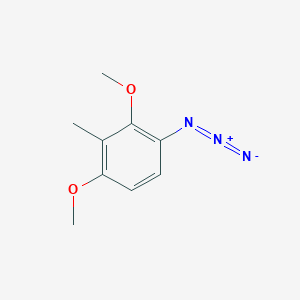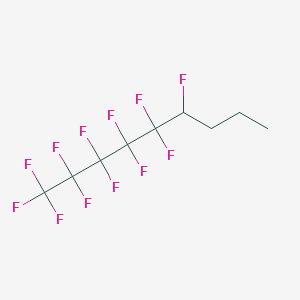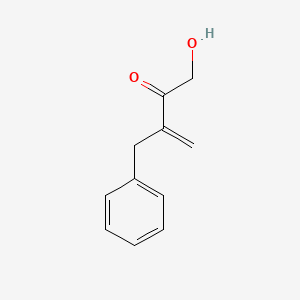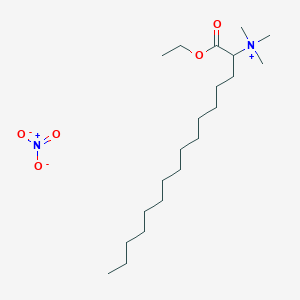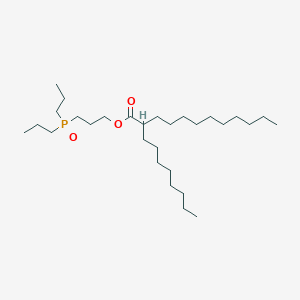
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its complex structure, which includes a phosphoryl group and a long-chain ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylphosphoryl)propyl 2-octyldodecanoate can be achieved through a multi-step process involving the esterification of 2-octyldodecanoic acid with 3-(dipropylphosphoryl)propanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and phosphoric acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Aplicaciones Científicas De Investigación
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its ester linkage.
Industry: Utilized in the formulation of specialty chemicals, including lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 3-(Dipropylphosphoryl)propyl 2-octyldodecanoate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The phosphoryl group can participate in phosphorylation reactions, which are crucial for regulating various biochemical pathways. The ester linkage allows the compound to be hydrolyzed by esterases, releasing the active components.
Comparación Con Compuestos Similares
Similar Compounds
2-Octyldodecanoate: A simpler ester without the phosphoryl group.
Dipropylphosphorylpropyl esters: Compounds with similar phosphoryl groups but different ester chains.
Uniqueness
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate is unique due to its combination of a long-chain ester and a phosphoryl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
114479-80-0 |
|---|---|
Fórmula molecular |
C29H59O3P |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
3-dipropylphosphorylpropyl 2-octyldodecanoate |
InChI |
InChI=1S/C29H59O3P/c1-5-9-11-13-15-16-18-20-23-28(22-19-17-14-12-10-6-2)29(30)32-24-21-27-33(31,25-7-3)26-8-4/h28H,5-27H2,1-4H3 |
Clave InChI |
NRLXHOATCKBEAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)C(=O)OCCCP(=O)(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


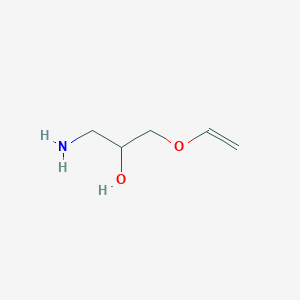
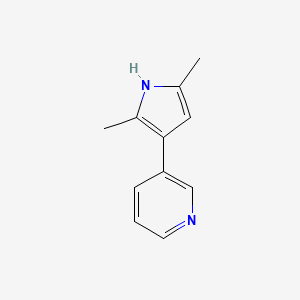
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
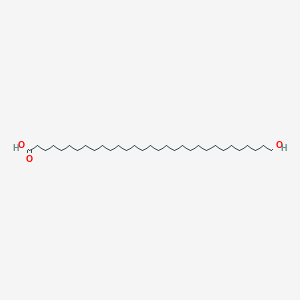
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
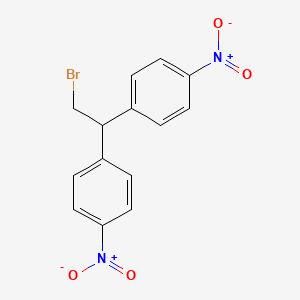

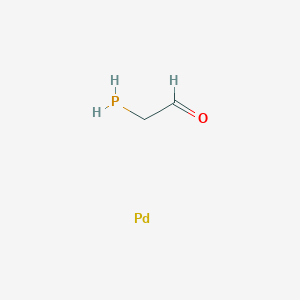
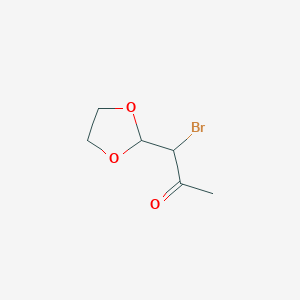
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
